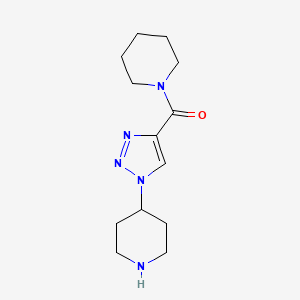
Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone, commonly referred to as PPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPTM is a triazole-based compound that has been synthesized using various methods.
Mécanisme D'action
PPTM's mechanism of action is not fully understood, but it is believed to act as a modulator of GABA receptors. GABA receptors are ionotropic receptors that play a crucial role in the central nervous system by inhibiting neurotransmission. PPTM's modulatory effects on GABA receptors may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PPTM's biochemical and physiological effects have been studied in various in vitro and in vivo models. PPTM has been shown to modulate GABA receptors, which may affect neurotransmission and neuronal activity. PPTM has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
PPTM's advantages for lab experiments include its potential as a therapeutic agent for various diseases and its modulatory effects on GABA receptors. However, PPTM's limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
For PPTM research include further studies on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand PPTM's mechanism of action and its modulatory effects on GABA receptors. The development of more efficient synthesis methods for PPTM may also facilitate further research on its potential applications.
Méthodes De Synthèse
PPTM can be synthesized using various methods, including the reaction of piperidine-1-carboxaldehyde with 4-amino-1H-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of piperidine-1-carboxylic acid with 4-(4-chlorophenyl)-1,2,4-triazole in the presence of a coupling agent. The synthesis of PPTM is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
PPTM has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. PPTM has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPTM has also been studied for its potential as a modulator of GABA receptors, which play a crucial role in the central nervous system.
Propriétés
IUPAC Name |
piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(17-8-2-1-3-9-17)12-10-18(16-15-12)11-4-6-14-7-5-11/h10-11,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRMDWRSNUBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)




![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)